methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine
Description
Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a pyrazole-based amine characterized by a trifluoroethyl group at the 1-position of the pyrazole ring and a methylaminomethyl substituent at the 3-position (Figure 1). This compound is structurally related to agrochemicals and pharmaceuticals, where pyrazole derivatives are prevalent due to their bioactivity .
Properties
Molecular Formula |
C7H11ClF3N3 |
|---|---|
Molecular Weight |
229.63 g/mol |
IUPAC Name |
N-methyl-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3.ClH/c1-11-4-6-2-3-13(12-6)5-7(8,9)10;/h2-3,11H,4-5H2,1H3;1H |
InChI Key |
IBFVBCKSYOAFFL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN(C=C1)CC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with methylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as diethyl ether . The reaction mixture is stirred at a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Compared to the trifluoromethyl-substituted analog in , positional differences (1-position vs. 3-position) alter dipole moments and steric accessibility.
- Amine Substituents : The methylamine group in the target compound offers lower steric hindrance compared to butyl or cyclopropyl amines, which may enhance binding affinity in biological targets.
Reactivity :
Physicochemical Properties
- Lipophilicity : The trifluoroethyl group increases logP compared to fluoroethyl but reduces it relative to aromatic pyridine derivatives .
- Melting Points : While data for the target compound is unavailable, analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melt at 104–107°C , suggesting similar crystalline behavior.
- Spectroscopic Data : ¹H NMR of related compounds (e.g., δ 8.87 for pyridine protons in ) can guide characterization. The target compound’s trifluoroethyl group would show distinct ¹⁹F NMR signals near -70 ppm.
Biological Activity
Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine, with the CAS number 1855899-60-3, is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations based on available literature.
The molecular formula of this compound is C7H11ClF3N3, with a molecular weight of 229.63 g/mol. The structure includes a pyrazole ring substituted with a trifluoroethyl group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H11ClF3N3 |
| Molecular Weight | 229.63 g/mol |
| CAS Number | 1855899-60-3 |
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions to yield the target compound. The specific synthetic route may vary based on the desired purity and yield.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound is hypothesized to act on various cancer cell lines through mechanisms involving inhibition of key signaling pathways such as BRAF(V600E) and EGFR. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Properties
Anti-inflammatory activity has been noted in various pyrazole derivatives. The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing therapeutic agents targeting inflammatory diseases .
Antimicrobial Effects
Preliminary studies suggest that this compound could possess antimicrobial properties. Pyrazole derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is vital for designing new antimicrobial agents against resistant strains .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a series of pyrazole derivatives against various cancer cell lines. This compound was included in the screening and demonstrated promising results with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Activity
In vitro assays were conducted to assess the anti-inflammatory effects of this compound. The compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating potential for further development as an anti-inflammatory drug.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, intermediates like [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanesulfonyl chloride (from ) may undergo displacement with methylamine. Reaction conditions such as solvent choice (e.g., dimethyl sulfoxide), temperature (35–60°C), and catalysts (e.g., copper(I) bromide or cesium carbonate) are critical for yield optimization. Purification often involves chromatography (e.g., ethyl acetate/hexane gradients) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key peaks include the trifluoroethyl group (δ ~4.5–5.0 ppm for -CF₃CH₂N-) and methylamine protons (δ ~2.3–2.8 ppm). Coupling constants confirm pyrazole ring substitution patterns .
- Mass Spectrometry (HRMS-ESI) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
- IR Spectroscopy : Absorptions near 3300 cm⁻¹ (N-H stretch) and 1100–1250 cm⁻¹ (C-F stretches) confirm functional groups .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoroethyl vs. methyl groups) affect biological activity in pyrazole derivatives?
- Methodology : Structure-activity relationship (SAR) studies compare analogs using assays targeting enzymes (e.g., kinases) or receptors. The trifluoroethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational docking (e.g., AutoDock) and free-energy perturbation (FEP) calculations quantify binding affinity changes .
Q. What computational insights (DFT) explain the compound’s electronic properties and reactivity?
- Methodology : Density functional theory (DFT/B3LYP/6-311G(d,p)) calculates HOMO-LUMO gaps, electrostatic potential surfaces (EPS), and Mulliken charges. The trifluoroethyl group lowers electron density at the pyrazole N-atom, increasing electrophilicity. Thermodynamic functions (ΔG, ΔH) predict reaction feasibility .
Q. How can conflicting biological data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodology :
- Assay standardization : Control variables like cell line passage number, solvent (DMSO vs. aqueous buffers), and incubation time .
- Structural validation : Re-characterize batches via NMR/HPLC to rule out impurities .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
